molecular formula C16H19N5O6 B11155426 N~5~-carbamoyl-N~2~-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]-L-ornithine

N~5~-carbamoyl-N~2~-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]-L-ornithine

Cat. No.: B11155426
M. Wt: 377.35 g/mol
InChI Key: RVUBUJKUMMZDGJ-NSHDSACASA-N
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Description

N~5~-carbamoyl-N~2~-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]-L-ornithine is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a quinazoline ring system, which is known for its biological activity, and an ornithine moiety, which is an amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-carbamoyl-N~2~-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]-L-ornithine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.

    Acetylation: The quinazoline derivative is then acetylated using acetic anhydride to introduce the acetyl group.

    Coupling with L-ornithine: The acetylated quinazoline is coupled with L-ornithine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~5~-carbamoyl-N~2~-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]-L-ornithine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and acetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N~5~-carbamoyl-N~2~-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]-L-ornithine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N5-carbamoyl-N~2~-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]-L-ornithine involves its interaction with specific molecular targets and pathways. The quinazoline ring system is known to interact with enzymes and receptors, potentially inhibiting their activity. The ornithine moiety may also play a role in modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-carbamoyl-N~2~-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]-L-lysine
  • N~5~-carbamoyl-N~2~-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]-L-arginine

Uniqueness

N~5~-carbamoyl-N~2~-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]-L-ornithine is unique due to its specific combination of the quinazoline ring and the ornithine moiety. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C16H19N5O6

Molecular Weight

377.35 g/mol

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]amino]pentanoic acid

InChI

InChI=1S/C16H19N5O6/c17-15(26)18-7-3-6-11(14(24)25)19-12(22)8-21-13(23)9-4-1-2-5-10(9)20-16(21)27/h1-2,4-5,11H,3,6-8H2,(H,19,22)(H,20,27)(H,24,25)(H3,17,18,26)/t11-/m0/s1

InChI Key

RVUBUJKUMMZDGJ-NSHDSACASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)N[C@@H](CCCNC(=O)N)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NC(CCCNC(=O)N)C(=O)O

Origin of Product

United States

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